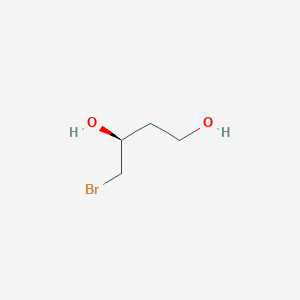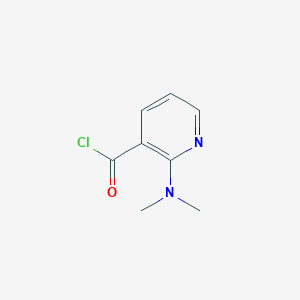
2-(二甲基氨基)吡啶-3-甲酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds, such as 4-(N,N-Dimethylamino)pyridine hydrochloride, involves recyclable catalysts for the acylation of inert alcohols and phenols under base-free conditions. The mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, highlighting the compound's utility in synthetic organic chemistry (Liu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Dimethylamino)pyridine-3-carbonyl chloride has been elucidated through various methods, including crystallography. For instance, the structure of 2-Chloro-6-dimethylamino-3,5-pyridine-dicarbaldehyde reveals a distorted pyridine ring, providing insights into the electronic and spatial configuration that may influence its reactivity and interaction with other molecules (Lai et al., 1995).
Chemical Reactions and Properties
The compound has been studied for its role in iodolactonisation reactions, where it serves as an excellent catalyst under neutral conditions. This process is vital for producing γ-lactones and δ-lactones, showcasing the compound's versatility in facilitating diverse chemical transformations (Meng et al., 2015).
Physical Properties Analysis
The analysis of physical properties such as solubility, melting point, and boiling point is crucial for understanding how 2-(Dimethylamino)pyridine-3-carbonyl chloride behaves under different conditions and its suitability for various applications. While specific studies on these aspects were not identified, such properties are generally determined through experimental methods and play a critical role in the compound's handling and use in chemical synthesis.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the compound's role in synthesis and catalysis. For example, its involvement in the facile synthesis of halogenated pyridin-2(1H)-ones demonstrates its utility in creating complex heterocyclic structures, highlighting its chemical versatility (Zhang et al., 2009).
科学研究应用
作用机制
Target of Action
2-(Dimethylamino)nicotinoyl chloride, also known as 2-(diMethylaMino)pyridine-3-carbonyl chloride, is primarily used in the field of organic synthesis . It is often used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the Suzuki–Miyaura coupling .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-(Dimethylamino)nicotinoyl chloride interacts with its target, the organoboron reagent, through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-(Dimethylamino)nicotinoyl chloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The result is the formation of a new carbon–carbon bond .
Result of Action
The primary result of the action of 2-(Dimethylamino)nicotinoyl chloride is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 2-(Dimethylamino)nicotinoyl chloride can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a suitable catalyst (typically palladium), and the specific organoboron reagent used in the reaction .
属性
IUPAC Name |
2-(dimethylamino)pyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8-6(7(9)12)4-3-5-10-8/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPRWKRDZMHXPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622425 |
Source


|
| Record name | 2-(Dimethylamino)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181132-78-5 |
Source


|
| Record name | 2-(Dimethylamino)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)

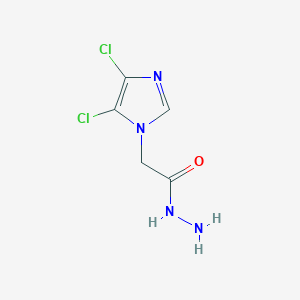

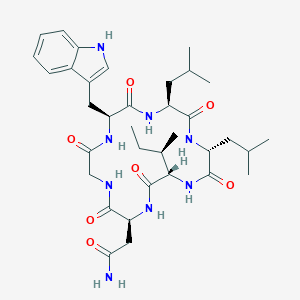

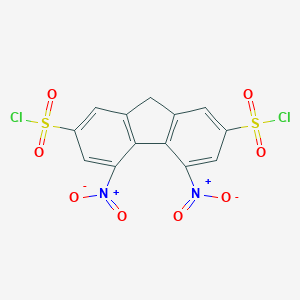
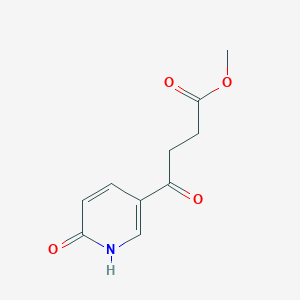
![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)



